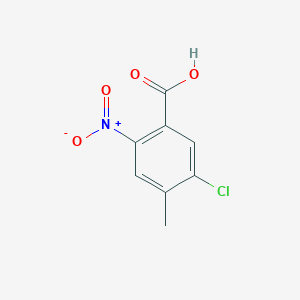

5-Chloro-4-methyl-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4-methyl-2-nitrobenzoic acid is a light yellow to yellowish-green crystalline powder . It is a derivative of benzoic acid, which has a chlorine atom, a methyl group, and a nitro group attached to the benzene ring .

Synthesis Analysis

The synthesis of 5-Chloro-4-methyl-2-nitrobenzoic acid involves reacting 4-methylbenzoic acid with chlorine using concentrated sulfuric acid as a solvent and a Lewis acid as a catalyst to obtain 3-chloro-4-methylbenzoic acid. Then, a nitrating reagent is added to react and obtain the 5-Chloro-4-methyl-2-nitrobenzoic acid .Molecular Structure Analysis

The molecular formula of 5-Chloro-4-methyl-2-nitrobenzoic acid is C8H6ClNO4 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in 5-Chloro-4-methyl-2-nitrobenzoic acid can undergo various reactions. For instance, it can undergo a microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives .Physical And Chemical Properties Analysis

5-Chloro-4-methyl-2-nitrobenzoic acid has a molecular weight of 201.564 Da . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Scientific Research Applications

Heterocyclic Compound Synthesis

5-Chloro-4-methyl-2-nitrobenzoic acid is used in the synthesis of various heterocyclic compounds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a building block in heterocyclic oriented synthesis (HOS) for creating condensed nitrogenous cycles. These include benzimidazoles, benzotriazoles, and benzodiazepinediones, which are crucial in drug discovery (Křupková et al., 2013).

Crystal Structure and Cytotoxic Properties

Research has been conducted on the crystal structure and cytotoxic properties of compounds derived from 5-Chloro-4-methyl-2-nitrobenzoic acid. For instance, its reaction with silver oxide and amines forms a complex with potential cytotoxic effects on carcinoma cells (Wang & Shi, 2011).

Role in Crystal Structures

The role of 5-Chloro-4-methyl-2-nitrobenzoic acid in establishing crystal structures of hydrogen-bonded compounds is significant. Its variants have been used to form hydrogen-bonded 1:1 compounds with other chemicals, demonstrating diverse molecular architectures and bonding patterns (Ishida, 2021).

Photocatalytic Degradation Studies

This acid has been utilized in studies investigating the photocatalytic degradation of organic compounds. It was part of a study focusing on the degradation of 4-methylbenzoic acid and 2-chloro-5-nitrobenzoic acid using ZnO–SnO2/nano-clinoptilolite systems (Khodami & Nezamzadeh-Ejhieh, 2015).

Prediction of Solid Solution Formation

The compound's derivatives have been used in quantum chemical calculations to predict the formation of solid solutions among chemically similar molecules, which is vital in pharmaceutical and materials science (Saršu̅ns & Be̅rziņš, 2020).

Synthesis of Other Compounds

5-Chloro-4-methyl-2-nitrobenzoic acid is a starting material in the synthesis of various compounds, including chlorantraniliprole, an important agricultural chemical (Yi-fen et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

The preparation method of 5-Chloro-4-methyl-2-nitrobenzoic acid aims to solve the technical problems of high production cost, difficult transportation and storage, low yield, more three wastes, complicated reaction treatment process and the like, and is not beneficial to large-scale industrial production . The method provided by the invention greatly simplifies the reaction steps, avoids the use of excessive raw and auxiliary materials, is milder in reaction, improves the selectivity of the reaction, reduces the discharge amount of the waste water and waste residue after post-treatment, is more green and safer than other processes, and has lower comprehensive cost .

properties

IUPAC Name |

5-chloro-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGAORZJNYXGEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-methyl-2-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)

![N-(3-methoxybenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355578.png)

![N-(1-cyanocyclopentyl)-2-[5-(5-methylthiophen-2-yl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2355582.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2355583.png)

![8-methoxy-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B2355585.png)

![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)